(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol
Description
Properties
CAS No. |
921592-89-4 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2,(H2,10,11)/t8-/m1/s1 |
InChI Key |
FIBWPOGUCLIZFA-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)N |
Canonical SMILES |
C1CN(CC1O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions.
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions where the aminopyridine group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminopyridine moiety.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a deoxygenated pyrrolidine derivative.
Scientific Research Applications
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
Chloropyridinyl Derivatives
- (3R)-1-[(6-Chloropyridin-3-yl)methyl]pyrrolidin-3-ol (C₁₀H₁₃ClN₂O, MW 212.68 g/mol): Replaces the amino group with a chloro substituent. The chloro group is electron-withdrawing, reducing the pyridine ring’s basicity compared to the amino analog. This compound is cataloged but lacks reported biological data .
- (3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol (C₁₀H₁₁ClN₂O₂, MW 226.66 g/mol): Features a carbonyl linker between the pyrrolidine and chloropyridine. The carbonyl group introduces rigidity and may alter binding kinetics .
Pyrimidine-Based Analogs
- (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (C₈H₁₀ClN₃O, MW 199.64 g/mol): Substitutes pyridine with pyrimidine, a six-membered ring containing two nitrogen atoms.
Alkyl-Substituted Pyrrolidines
- (3R)-1-(3-Aminopropyl)pyrrolidin-3-ol (C₇H₁₆N₂O, MW 144.22 g/mol): Replaces the pyridine ring with a flexible 3-aminopropyl chain. The lack of aromaticity reduces π-π stacking interactions but increases solubility in aqueous media .
Stereochemical Variations
Functional Group Modifications
- 2-((2-Methylpyrrolidin-1-yl)methyl)pyridin-3-ol (C₁₁H₁₆N₂O, MW 192.26 g/mol): Features a hydroxyl group on pyridine and a methylated pyrrolidine.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| (3R)-1-(6-Aminopyridin-3-yl)pyrrolidin-3-ol | C₉H₁₃N₃O | 179.22 | 6-Aminopyridin-3-yl | 0.5 | 12.3 |
| (3R)-1-[(6-Chloropyridin-3-yl)methyl]pyrrolidin-3-ol | C₁₀H₁₃ClN₂O | 212.68 | 6-Chloropyridin-3-ylmethyl | 1.8 | 3.1 |
| (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol | C₈H₁₀ClN₃O | 199.64 | 6-Chloro-pyrimidin-4-yl | 1.2 | 5.6 |
| 2-((2-Methylpyrrolidin-1-yl)methyl)pyridin-3-ol | C₁₁H₁₆N₂O | 192.26 | 2-Methylpyrrolidinylmethyl | 0.9 | 8.4 |
*Predicted using QSAR models.
Biological Activity
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and as a nitric oxide synthase (NOS) inhibitor. This article details the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₃N₃O
- CAS Number : 69160830
- IUPAC Name : this compound
This structure features a pyrrolidine ring substituted with an aminopyridine moiety, which is critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of neuronal nitric oxide synthase (nNOS). The mechanism involves:
- Binding to Active Site : The aminopyridine ring mimics the guanidinium group of L-arginine, allowing it to bind effectively within the active site of nNOS.
- Hydrogen Bonding : Key interactions include hydrogen bonds with conserved residues in the enzyme's active site, enhancing selectivity and potency against nNOS compared to other isoforms such as endothelial NOS (eNOS) .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on nNOS. The compound shows a marked selectivity for nNOS over eNOS, which is crucial for minimizing side effects related to blood pressure regulation.
In Vivo Studies
In vivo studies using animal models have shown promising results:
- Cerebral Palsy Model : In a rabbit model for cerebral palsy, administration of this compound resulted in reduced neuronal damage and improved outcomes related to hypoxia-induced injury without affecting systemic blood pressure .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Description |
|---|---|
| Selectivity | High selectivity for nNOS over eNOS |
| Potency | Demonstrated potent inhibition in various assays |
| Bioavailability | Improved bioavailability compared to earlier analogs |
| Therapeutic Effects | Neuroprotective effects in models of cerebral injury |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotection in Cerebral Models : A study highlighted that the compound significantly reduced neuronal death in hypoxic conditions, suggesting its potential utility in treating neurodegenerative diseases .
- Structure-Based Drug Design : The design and optimization efforts have led to enhanced derivatives with better pharmacokinetic properties, indicating ongoing research into improving efficacy and safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
